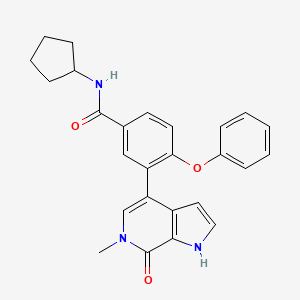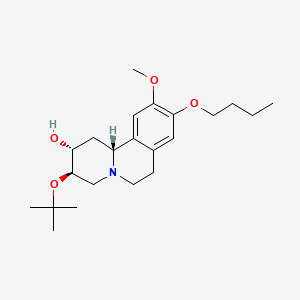
Lsd1-UM-109
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lsd1-UM-109 is a highly potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and dimethylated lysine residues on histone proteins, particularly histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This demethylation process plays a crucial role in regulating gene expression and is implicated in various biological processes, including cell differentiation, proliferation, and tumorigenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lsd1-UM-109 involves the design and optimization of pyrrolo[2,3-c]pyridine derivatives. One of the key steps in the synthesis is the formation of the pyrrolo[2,3-c]pyridine core, which can be achieved through a series of cyclization reactions. The reaction conditions typically involve the use of appropriate catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Lsd1-UM-109 primarily undergoes interactions with its target enzyme, LSD1, through reversible binding. This interaction inhibits the demethylase activity of LSD1, leading to changes in histone methylation patterns and subsequent gene expression .
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including pyridine derivatives, catalysts, and solvents. The reaction conditions are carefully controlled to ensure the formation of the desired product with high specificity and minimal side reactions .
Major Products Formed: The major product formed from the synthesis of this compound is the pyrrolo[2,3-c]pyridine derivative, which exhibits potent inhibitory activity against LSD1. This compound can be further purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Lsd1-UM-109 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of histone demethylation and gene regulation. In biology, it is employed to investigate the role of LSD1 in various cellular processes, including cell differentiation and proliferation .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers, such as acute myeloid leukemia and small-cell lung cancer. Its ability to inhibit LSD1 activity makes it a promising candidate for targeted cancer therapy . Additionally, this compound is used in drug discovery and development to identify and optimize new LSD1 inhibitors with improved efficacy and safety profiles .
Mechanism of Action
Lsd1-UM-109 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to changes in chromatin structure and gene expression . The molecular targets of this compound include histone proteins and non-histone substrates, such as p53, DNMT1, and STAT3, which play critical roles in regulating gene expression and cellular functions .
Comparison with Similar Compounds
Lsd1-UM-109 is one of several LSD1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include tranylcypromine, iadademstat (ORY-1001), bomedemstat (IMG-7289), GSK-2879552, INCB059872, JBI-802, and Phenelzine . These compounds can be grouped into covalent and non-covalent inhibitors based on their binding mechanisms .
Compared to other LSD1 inhibitors, this compound is unique due to its reversible binding and high potency. It exhibits an IC50 value of 3.1 nM, making it one of the most potent LSD1 inhibitors available . Additionally, its reversible binding mechanism reduces the risk of off-target effects and toxicity, making it a promising candidate for further development and clinical applications .
Properties
Molecular Formula |
C29H27FN6 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-fluoro-4-[5-(1-methylindazol-5-yl)-1-[(4-methylpiperidin-4-yl)methyl]pyrrolo[2,3-c]pyridin-4-yl]benzonitrile |
InChI |
InChI=1S/C29H27FN6/c1-29(8-10-32-11-9-29)18-36-12-7-23-26(36)17-33-28(20-5-6-25-22(13-20)16-34-35(25)2)27(23)19-3-4-21(15-31)24(30)14-19/h3-7,12-14,16-17,32H,8-11,18H2,1-2H3 |
InChI Key |
PFIZMWHCYFWQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CN2C=CC3=C(C(=NC=C32)C4=CC5=C(C=C4)N(N=C5)C)C6=CC(=C(C=C6)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


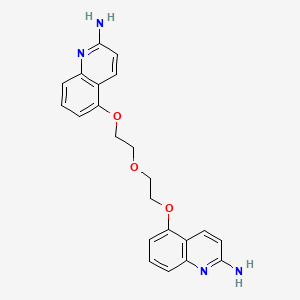
![(9S,12S,15S)-15-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-12-(2-methylpropyl)-11,14-dioxo-2-oxa-10,13-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-9-carboxamide](/img/structure/B12372970.png)
![(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B12372976.png)
![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)
![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
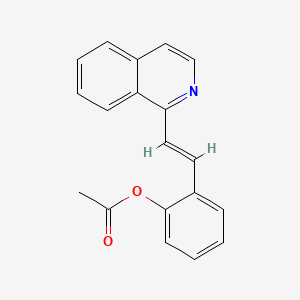
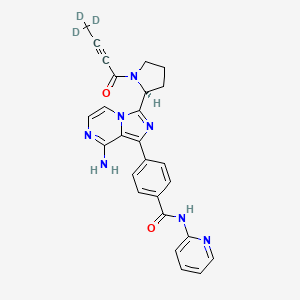
![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
